Product packaging for 2-Tert-butyl-5-nitroaniline(Cat. No.:CAS No. 103392-84-3)

2-Tert-butyl-5-nitroaniline

Cat. No.: B189095
CAS No.: 103392-84-3
M. Wt: 194.23 g/mol
InChI Key: WDAPBIPOUWCMPK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitroaniline is a nitro-substituted aniline derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile nitroaromatic building block in organic synthesis. The nitro group is a key functional moiety for preparing amines, oximes, alkenes, and various nitrogen-containing heterocycles through radical-initiated pathways or reductive coupling reactions . Compounds featuring both tert-butyl and nitro substituents on an aromatic ring are frequently explored in pharmaceutical and agrochemical research. For instance, structurally related tert-butyl-containing amide derivatives have demonstrated promising anti-inflammatory activity in biological studies, highlighting the potential of this scaffold in drug discovery . Furthermore, the study of nitroaromatic compounds is crucial in environmental science, particularly in understanding the biotransformation of herbicides . Research on structurally similar dinitroaniline herbicides has revealed novel microbial degradation pathways involving nitroreductase enzymes . As a reagent, this compound is provided for chemical synthesis and investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B189095 2-Tert-butyl-5-nitroaniline CAS No. 103392-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPBIPOUWCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356550
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-84-3
Record name 2-tert-butyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl 5 Nitroaniline

Regioselective Synthesis Approaches for 2-Tert-butyl-5-nitroaniline

The controlled synthesis of this compound relies on regioselective reactions that precisely install the nitro group onto the 2-tert-butylaniline (B1265841) backbone.

Nitration of 2-Tert-butylaniline

The most direct route to this compound is the electrophilic nitration of 2-tert-butylaniline. The steric hindrance imposed by the large tert-butyl group at the C2 position effectively blocks the ortho positions (C3 and C6) from electrophilic attack. The amino group is a strong ortho-, para-director. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the para-position (C4) and the available ortho-position (C6). However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director. This directs the nitration to the C3 and C5 positions. Given the steric hindrance at C3 from the adjacent tert-butyl group, the nitration preferentially occurs at the C5 position.

A common laboratory-scale synthesis involves the dropwise addition of 2-tert-butylaniline to a solution of 90% sulfuric acid at low temperatures (0 °C). acs.orgacs.org Potassium nitrate (B79036) is then added portionwise to generate the nitronium ion in situ. acs.orgacs.org The reaction is typically rapid, and after a short period, the mixture is quenched by pouring it onto ice water to precipitate the product. acs.orgacs.org

Table 1: Reaction Conditions for the Nitration of 2-Tert-butylaniline

Reagents Solvent Temperature Time Outcome Reference

Alternative Synthetic Pathways for Selective Functionalization

While direct nitration is common, alternative pathways can be envisioned, often involving the synthesis of a substituted benzene (B151609) ring followed by the introduction of the amine or tert-butyl group. One such strategy involves the Friedel-Crafts alkylation of a suitable aniline (B41778) or nitrobenzene (B124822) derivative. For instance, the tert-butylation of nitroaniline could be explored. However, controlling the regioselectivity of this reaction can be challenging.

Another approach is to start with a precursor that already contains the desired substitution pattern. For example, the reduction of 1-tert-butyl-2,4-dinitrobenzene (B183012) could potentially yield this compound through selective reduction of one nitro group. However, controlling such selective reductions can be difficult and often results in mixtures of products.

A more controlled, multi-step sequence could involve the synthesis of 2-tert-butyl-5-nitrophenol, followed by its conversion to the corresponding aniline. acs.org This highlights how the target molecule can be accessed through different intermediates where functional groups are introduced in a strategic order. acs.org

Optimization of Reaction Conditions and Yield for Industrial Applications

For industrial-scale synthesis, the focus shifts to cost-effectiveness, safety, and efficiency, including high yields and catalyst recyclability. The synthesis of the key precursor, 2-tert-butylaniline, is a critical aspect of this optimization. Traditional Friedel-Crafts alkylation often uses stoichiometric amounts of Lewis acids, which can be problematic for waste disposal.

Modern approaches focus on solid acid catalysts. For example, a phosphotungstic acid (DTP) catalyst supported on HZSM-5 zeolite has been developed for the ortho-selective alkylation of aniline with methyl tert-butyl ether (MTBE) to produce 2-tert-butylaniline. google.com This catalytic system offers high selectivity and can be recycled, making the process more sustainable and economical for large-scale production. google.com

Table 2: Catalytic Synthesis of 2-Tert-butylaniline Precursor

Alkylating Agent Catalyst Temperature Aniline Conversion Selectivity for 2-tert-butylaniline Reference

Derivatization Strategies and Functional Group Interconversions

The amino and nitro groups on the this compound ring are key handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Reduction of the Nitro Group to the Amine Moiety

The nitro group of this compound can be readily reduced to an amino group, yielding 2-tert-butylbenzene-1,4-diamine. This transformation is a fundamental step in many synthetic sequences where a diamine is required. A variety of reducing agents can accomplish this transformation.

Common methods include catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). smolecule.com Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). taylorandfrancis.com For instance, a tin-assisted reduction has been successfully used to unmask the aniline from the nitro group in related syntheses. taylorandfrancis.com

Table 3: Methods for the Reduction of Aromatic Nitro Groups

Reducing Agent Catalyst/Medium Typical Application Reference
Hydrogen Gas Palladium on Carbon (Pd/C) General nitro group reduction smolecule.com
Tin (Sn) Acidic Medium Reduction of nitro groups in complex molecules taylorandfrancis.com

Nucleophilic Aromatic Substitution Reactions on the Nitro Group

While the nitro group itself is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions, it strongly activates the aromatic ring towards such substitutions if a suitable leaving group (like a halide) is present at an ortho or para position. masterorganicchemistry.com

However, a more common and versatile derivatization strategy for this compound involves transformations of the amino group. One of the most important reactions is diazotization, where the primary amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles in Sandmeyer-type reactions or other substitutions. For example, the diazonium salt derived from this compound can be treated with water to yield the corresponding phenol (B47542) (2-tert-butyl-5-nitrophenol) or with sodium sulfite (B76179) and copper sulfate (B86663) to install a sulfonyl group. acs.org This two-step sequence (diazotization followed by substitution) provides a powerful method for introducing diverse functionalities onto the aromatic ring. acs.org

Introduction of Diverse Substituents via Amination and Other Transformations

The functional handles of this compound—the primary amine and the nitro group—serve as versatile platforms for introducing a wide array of substituents, leading to a rich library of derivatives.

One of the most fundamental transformations is the acylation of the amino group. For instance, the acetylation of 5-tert-butyl-2-nitroaniline (B373537) can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com This reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, resulting in the formation of an amide bond. vulcanchem.com More advanced, catalyst-mediated methods using copper-based catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been shown to efficiently promote amide formation under milder conditions. vulcanchem.com

Beyond simple acylation, the amino group facilitates more complex constructions. The Buchwald-Hartwig coupling reaction, a cornerstone of modern C-N bond formation, has been applied to structurally similar dinitroaniline systems. This palladium-catalyzed cross-coupling enables the reaction of an amine with an aryl halide. For example, N-(5-(tert-butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline has been synthesized via the Buchwald-Hartwig coupling of a substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.org This highlights the potential for constructing complex diarylamine structures from this compound precursors.

The nitro group is also a key site for transformation, most commonly through reduction to an amino group. This conversion opens up pathways to diamino derivatives, which are valuable precursors for heterocycles and other complex molecules. The reduction of the nitro group in related N-alkyl nitroanilines can be readily achieved using reagents like zinc in acetic acid (Zn-AcOH). sci-hub.se In the context of quinoline (B57606) synthesis, the nitro group of 2-tert-butyl-5-alkoxy-6-methoxy-8-nitroquinolines is reduced to the corresponding amine as a final step in forming N⁸-substituted-8-quinolinamines. chalcogen.ro This transformation is a critical step in the synthesis of various biologically active compounds.

The following table summarizes key transformations for introducing substituents onto the this compound scaffold.

Starting MaterialReagent(s)Transformation TypeProduct ClassReference(s)
5-tert-Butyl-2-nitroanilineAcetic anhydrideAcylationAmide vulcanchem.com
Substituted 2-nitroaniline1-Bromo-2-nitrobenzene derivative, Pd catalystBuchwald-Hartwig CouplingDiarylamine acs.org
N-Alkyl nitroanilineZn-AcOHNitro ReductionPhenylenediamine sci-hub.se
2-tert-Butyl-5-alkoxy-6-methoxy-8-nitroquinolineHydrazine hydrateNitro ReductionQuinolinamine chalcogen.ro

Mechanistic Investigations of Synthetic Routes

Understanding the mechanisms underlying the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions, controlling selectivity, and expanding the scope of these reactions. Investigations have particularly focused on radical pathways and the role of catalysis.

Exploration of Radical Pathway Mechanisms

Radical mechanisms play a significant role in several key transformations involving nitroanilines and the introduction of substituents like the tert-butyl group. The use of tert-butyl nitrite (TBN or t-BuONO) as a reagent is frequently associated with radical pathways. sci-hub.sersc.org TBN can undergo thermal homolytic cleavage to generate a tert-butoxy (B1229062) radical and a nitric oxide (NO) radical. sci-hub.sersc.org These radical species can then initiate a cascade of reactions.

A plausible mechanism for the TBN-mediated ring nitration of N-alkyl anilines, which are structurally related to this compound, involves these radical intermediates. sci-hub.se Experimental evidence, such as the inhibition of the reaction in the presence of a radical scavenger like TEMPO, supports the operation of a radical mechanism. sci-hub.se The process is believed to involve the initial formation of N-nitrosamine, followed by a radical-mediated nitration of the aromatic ring. sci-hub.se

Furthermore, radical pathways are implicated in the introduction of alkyl groups onto aromatic rings. A silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid by ammonium (B1175870) persulfate has been used to efficiently produce 2-tert-butyl substituted quinolines from the corresponding quinoline precursors. chalcogen.ro This method highlights a powerful radical-based strategy for installing the tert-butyl group.

Computational studies have also been employed to distinguish between radical and ionic pathways. In the oxychlorination of related aromatic compounds, calculations have shown that while both pathways are thermodynamically possible, the radical mechanism is considered more likely. researchgate.net

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is indispensable for achieving high selectivity and efficiency in the synthesis of this compound derivatives. Both metal-based and organocatalytic systems have been developed to control the outcome of reactions.

Metal catalysis is prominent in C-H functionalization and cross-coupling reactions. For instance, copper-catalyzed C-H nitration of indoline (B122111) derivatives using tert-butyl nitrite as the nitro source allows for highly regioselective nitration at the C5 position under mild, ambient conditions. rsc.org Similarly, cobalt and palladium catalysts have been used with t-BuONO for the nitration of other heterocyclic and aromatic systems, offering excellent functional group tolerance. rsc.org In the synthesis of complex diarylamines from precursors related to this compound, palladium catalysts are essential for the Buchwald-Hartwig C-N coupling. acs.org Palladium and copper catalysts are also crucial for Sonogashira cross-coupling reactions to attach alkynyl groups to pyrene (B120774) cores, a strategy that could be adapted for derivatizing the aromatic ring of this compound. researchgate.net

The following table details examples of catalytic systems used in the synthesis of related compounds, demonstrating their potential applicability.

Catalytic SystemReaction TypeSubstrate ClassKey Advantage(s)Reference(s)
Silver (Ag) catalystRadical Oxidative DecarboxylationQuinolinesEfficient introduction of tert-butyl group chalcogen.ro
Copper (Cu) catalystC-H NitrationIndolinesHigh regioselectivity, mild conditions rsc.org
Cobalt (Co) catalystC(sp²)–H NitrationIndolesGood functional group tolerance rsc.org
Palladium (Pd) catalystBuchwald-Hartwig CouplingAryl bromides, anilinesFormation of C-N bonds for complex amines acs.org
Diphenyl diselenideOxidationAnilinesSelective oxidation of amines to nitroarenes mdpi.com

Organocatalysis also presents opportunities for selective transformations. The oxidation of anilines to nitroarenes can be mediated by organoselenium compounds like diphenyl diselenide, which acts as a precatalyst in reactions with hydrogen peroxide. mdpi.com Mechanistic studies suggest that the active catalytic species is a benzeneseleninic acid, formed from the oxidation of the diselenide. mdpi.com

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound and its derivatives. The focus is on developing methods that are safer, more efficient, and environmentally benign.

A key area of improvement is the use of greener reagents. Tert-butyl nitrite (TBN) is often highlighted as a green and novel nitrating reagent. rsc.org Compared to traditional nitrating agents like nitric acid/sulfuric acid mixtures, which are highly corrosive and produce significant waste, TBN offers milder reaction conditions and often higher selectivity, minimizing the formation of byproducts. sci-hub.sersc.org Its use aligns with the green chemistry principle of using less hazardous chemical syntheses.

The development of metal-free and solvent-free or aqueous reaction systems is another significant advancement. For example, a green, metal-free synthesis of isatin (B1672199) oximes utilizes t-BuONO in water at room temperature, drastically reducing the environmental impact compared to reactions requiring organic solvents and metal catalysts. taylorandfrancis.com Similarly, solvent-controlled reactions using TBN have been developed for the chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines, providing an efficient and environmentally friendly method that avoids the need for metals or acids. rsc.org The synthesis of cinnolines from alkenyl amines using TBN is also described as a green method, as its by-products are simply water and tert-butanol. researchgate.net These approaches exemplify the move towards more sustainable chemical manufacturing.

Spectroscopic and Structural Elucidation in Research Contexts of 2 Tert Butyl 5 Nitroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For 2-tert-butyl-5-nitroaniline and its analogs, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are indispensable.

Detailed Proton (¹H) and Carbon (¹³C) NMR Analyses for Structural Confirmation

The ¹H NMR spectrum of a substituted aniline (B41778) derivative provides critical information about the number and connectivity of protons in the molecule. For instance, in a related compound, 4-(tert-butyl)-2-iodo-6-nitroaniline (B12100408), the tert-butyl group exhibits a characteristic singlet peak around 1.3 ppm. The aromatic protons are influenced by the electronic effects of the substituents, with electron-withdrawing groups like the nitro group generally causing a downfield shift of adjacent protons.

Similarly, ¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. The carbon atoms of the tert-butyl group typically show a distinct signal, for example, a quartet near 30–35 ppm in 4-(tert-butyl)-2-iodo-6-nitroaniline. The chemical shifts of the aromatic carbons are also diagnostic, with carbons attached to the nitro group and the amino group appearing at characteristic downfield and upfield positions, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Nitroaniline Derivative

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.5 d Aromatic H ortho to Iodine
¹H ~1.3 s tert-Butyl H
¹³C ~30-35 q tert-Butyl C

Note: Data is for the related compound 4-(tert-butyl)-2-iodo-6-nitroaniline and serves as an illustrative example.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are crucial for unambiguous structural assignment. emerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This helps to establish the connectivity of proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. ustc.edu.cn This allows for the direct assignment of a proton's signal to its attached carbon, greatly simplifying the interpretation of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, an HMBC experiment could show a correlation between the protons of the tert-butyl group and the aromatic carbon to which it is attached.

The combined application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure, confirming the substitution pattern on the aromatic ring and the connectivity of all atoms. emerypharma.combeilstein-journals.org

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. libretexts.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement that confirms this specific elemental composition.

The fragmentation of nitroaniline derivatives in the mass spectrometer can also provide structural information. conicet.gov.ar For instance, the loss of a nitro group (NO₂) or a hydroxyl radical (OH) from the molecular ion can be indicative of the presence and position of these functional groups. scielo.br In a study of the pesticide Pendimethalin and related nitroanilines, specific fragmentation pathways were used to identify the presence of different tautomeric forms in the gas phase. conicet.gov.ar

Table 2: Illustrative Mass Spectrometry Data

Technique Measurement Information Gained
HRMS Exact Mass Unambiguous Molecular Formula
MS/MS Fragmentation Pattern Structural information, identification of functional groups

Note: This table provides a general overview of the utility of mass spectrometry techniques.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. uobabylon.edu.iq For this compound, key IR absorptions would include:

N-H stretching: The amino group (NH₂) typically shows one or two bands in the region of 3200-3600 cm⁻¹. libretexts.org

C-H stretching: The tert-butyl group will exhibit strong absorptions around 2960 cm⁻¹.

NO₂ stretching: The nitro group has two characteristic strong stretching vibrations, an asymmetric stretch usually around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. For aromatic compounds like this compound, the presence of the nitro and amino groups, which are strong auxochromes, significantly influences the UV-Vis spectrum. The conjugation of the lone pair of electrons on the amino group and the π-system of the benzene (B151609) ring, along with the electron-withdrawing nitro group, leads to characteristic absorption bands. These transitions are often π → π* and n → π* in nature. uzh.ch The position of the maximum absorption (λmax) can be affected by the solvent polarity. msuniv.ac.in

Table 3: Characteristic IR and UV-Vis Data for Substituted Nitroanilines

Spectroscopy Feature Typical Range/Value
IR N-H Stretch 3200-3600 cm⁻¹
IR C-H Stretch (tert-butyl) ~2960 cm⁻¹
IR Asymmetric NO₂ Stretch ~1520 cm⁻¹
IR Symmetric NO₂ Stretch ~1340 cm⁻¹
UV-Vis π → π* transition Varies with conjugation and substituents
UV-Vis n → π* transition Varies with conjugation and substituents

Note: These are general ranges and can vary depending on the specific molecular structure and environment. libretexts.org

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. iucr.org

For derivatives of this compound, single-crystal X-ray analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal the conformation of the tert-butyl group and the geometry of the nitro and amino groups relative to the ring. In a study of related nitroaniline derivatives, X-ray crystallography confirmed the presence of an intramolecular hydrogen bond between the amino and nitro groups in 2-nitroaniline (B44862) derivatives, forming a six-membered ring. acs.org This type of detailed structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. acs.org

Table 4: Information Obtained from X-ray Crystallography

Parameter Significance
Unit Cell Dimensions Defines the basic repeating unit of the crystal
Space Group Describes the symmetry of the crystal
Atomic Coordinates Precise location of each atom in 3D space
Bond Lengths Confirms covalent bonding and bond order
Bond Angles Defines the geometry around each atom
Torsional Angles Describes the conformation of the molecule
Intermolecular Interactions Reveals hydrogen bonding and other packing forces

Note: This table summarizes the key outputs of a single-crystal X-ray diffraction experiment.

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is dictated by the interplay of electronic effects from the amino and nitro groups and the significant steric hindrance imposed by the tert-butyl group. In substituted nitroanilines, the benzene ring generally maintains its planarity. However, the substituents can cause minor deviations. The nitro group (NO₂) and the amino group (NH₂) attached to an aromatic ring tend to influence the electronic distribution and can participate in resonance, which favors a coplanar arrangement with the ring.

In similar structures, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the benzene and thiophene (B33073) rings are twisted relative to each other, with a dihedral angle of 23.16 (7)°. iucr.org This deviation from planarity is often a result of packing forces in the crystal lattice. iucr.org For para-substituted nitrobenzene (B124822) derivatives, the nitro group is often twisted out of the plane of the benzene ring, with a mean twist angle of 7.3 degrees, largely due to intermolecular interactions within the crystal. mdpi.com

The bulky tert-butyl group at the C2 position, ortho to the amino group, introduces considerable steric strain. This steric hindrance can lead to a non-planar conformation where the tert-butyl group and the adjacent amino group are pushed out of the plane of the benzene ring to minimize van der Waals repulsions. lumenlearning.com Conformational analysis of similarly bulky molecules, like cis-1,4-di-tert-butyl-cyclohexane, shows that the molecule may adopt a twist-boat conformation over a chair conformation to relieve steric strain, highlighting the profound impact of the tert-butyl group on molecular shape. upenn.edu The large librational motion of the tert-butyl group is a common observation in crystal structures, indicating its dynamic nature. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Tert Butyl 5 Nitroaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the modern understanding of chemical structures and reactivity. By solving approximations of the Schrödinger equation, these methods can determine the electronic properties and energy of a molecule with remarkable accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. Studies on nitroaniline derivatives demonstrate that DFT is effective in analyzing how different substituents and their positions on the benzene (B151609) ring influence the molecule's geometry and electronic properties. researchgate.netscispace.comacs.org For a molecule like 2-tert-butyl-5-nitroaniline, DFT calculations can elucidate the interplay between the electron-donating amino group (-NH2) and the bulky, weakly electron-donating tert-butyl group, against the strongly electron-withdrawing nitro group (-NO2).

Research on related para-substituted nitrobenzene (B124822) derivatives using DFT has shown that properties of the nitro group are highly dependent on its orientation relative to the benzene ring and the nature of the other substituents. mdpi.com These calculations can model the effects of "pure" intramolecular interactions by simulating the rotation of the nitro group, providing insight into the molecule's conformational energetics. mdpi.com

Table 1: Typical Parameters Investigated in DFT Studies of Nitroaromatic Compounds.
ParameterDescriptionSignificance
Optimized GeometryThe lowest energy 3D arrangement of atoms (bond lengths, bond angles, dihedral angles).Provides the most stable structure of the molecule.
Electronic EnergyThe total energy of the molecule's electron system.Used to compare the stability of different isomers or conformations.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility, intermolecular interactions, and physical properties.
Mulliken/VDD Atomic ChargesCalculated distribution of electron charge among the atoms in the molecule. mdpi.comHelps to identify reactive sites (nucleophilic or electrophilic centers).
Aromaticity Indices (e.g., HOMA)Quantitative measure of the aromatic character of the phenyl ring. researchgate.netscispace.comReveals how substituents affect electron delocalization in the ring.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combohrium.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) portion of the molecule, as the amino group is a strong electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient nitrobenzene part, due to the strong electron-withdrawing nature of the nitro group. The tert-butyl group, being weakly electron-donating, would have a smaller influence on the frontier orbitals compared to the amino and nitro groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and potential for charge-transfer interactions.

Table 2: Conceptual Frontier Molecular Orbital Contributions for this compound.
Molecular OrbitalPrimary Atomic/Group ContributionElectronic Character
HOMOAmino Group (-NH₂) and Phenyl RingElectron Donating (Nucleophilic)
LUMONitro Group (-NO₂) and Phenyl RingElectron Accepting (Electrophilic)

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For instance, DFT calculations can predict vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.netresearchgate.net This is particularly useful for identifying characteristic vibrations, such as the N-H stretches of the amine, C-H stretches of the tert-butyl group and aromatic ring, and the symmetric and asymmetric stretches of the nitro group. Agreement between calculated and experimental spectra provides strong evidence for the synthesized structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Dynamics and Conformational Analysis

While quantum calculations are excellent for static electronic properties, molecular dynamics (MD) simulations and molecular mechanics calculations are used to explore the conformational landscape and dynamic behavior of molecules over time. For a molecule with rotatable bonds, such as the C-N bond of the aniline or the C-C bond of the tert-butyl group, multiple conformations (spatial arrangements) are possible.

In the development of drugs derived from this compound, such as Ivacaftor, molecular mechanics calculations were employed to determine the most favorable conformations of key derivatives. acs.org These calculations revealed that specific conformations, often stabilized by intramolecular hydrogen bonds, were crucial for biological activity. They also helped to estimate the energy barriers for rotation around key bonds, providing insight into the molecule's flexibility and how it might interact with a biological target. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR are cornerstones of modern drug discovery and toxicology, aiming to correlate a molecule's chemical structure with its biological activity or toxicity. oup.comdergipark.org.tr These approaches are particularly relevant for derivatives of this compound.

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds to determine which structural features are responsible for their biological effects. The development of the cystic fibrosis drug Ivacaftor provides a compelling case study. Starting from a scaffold that can be synthesized using this compound, medicinal chemists performed extensive and iterative SAR studies. acs.org By systematically modifying different parts of the lead compound, they were able to dramatically improve its potency.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link quantitative molecular properties (descriptors) to biological activity. mdpi.com Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity. oup.comlew.ro These models often use descriptors related to a molecule's lipophilicity (log KOW), electronic properties (like HOMO/LUMO energies), and steric factors. nih.gov Such models are vital for the preliminary assessment of the toxicity of new chemicals, reducing the need for extensive animal testing. oup.com

Table 3: Illustrative SAR Data for Derivatives of a Quinolinone Scaffold (related to the development of Ivacaftor). acs.org
CompoundKey Structural ModificationRelative Potency Improvement
Parent Indole (B1671886) (16)Indole amine groupBaseline (20-fold over initial hit)
5-Ethylindole (29)Addition of a 5-ethyl group to the indole5-fold over baseline
3-tert-Butylindole (28)Addition of a 3-tert-butyl group to the indole10-fold over baseline
5-tert-Butylindole (30)Addition of a 5-tert-butyl group to the indole10-fold over baseline

This table illustrates how systematic structural changes to a complex molecule, which can be derived from precursors like this compound, lead to changes in biological activity.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the complex network of intermolecular forces that govern the solid-state structure and properties of this compound and its analogs. These non-covalent interactions, particularly hydrogen bonds and van der Waals forces, dictate the molecular packing in the crystalline state.

In the case of nitroaniline derivatives, the amino (-NH₂) group serves as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group act as hydrogen bond acceptors. Unlike ortho-nitroanilines, where a strong intramolecular hydrogen bond can form between the adjacent amino and nitro groups to create a stable six-membered ring, this compound lacks this spatial arrangement. acs.orgscispace.com Consequently, the amino and nitro groups in this molecule are exclusively available for intermolecular hydrogen bonding.

Computational models predict that these intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal lattice of this compound, leading to the formation of extended structures such as dimers or chains. acs.org The presence of the bulky tert-butyl group can sterically influence the packing arrangement, potentially favoring certain hydrogen bonding motifs over others. researchgate.net

The strength and nature of these hydrogen bonds can be dissected using energy decomposition analysis derived from DFT calculations. mdpi.com These analyses quantify the contributions of electrostatic interactions, Pauli repulsion, orbital interactions, and dispersion forces to the total hydrogen bond energy. Studies on similar molecules like p-nitroaniline complexed with hydrogen fluoride (B91410) (HF) show that the interaction energy is a delicate balance of these components. mdpi.com For instance, when the amino group acts as a proton donor, the presence of the electron-withdrawing nitro group enhances the acidity of the N-H protons, leading to stronger hydrogen bonds. mdpi.com

Table 1: Representative Energy Decomposition Analysis for a p-Nitroaniline-HF Hydrogen-Bonded Complex This table is based on data for p-nitroaniline and is representative of the types of interactions expected for this compound.

Interaction TypeTotal Interaction Energy (kcal/mol)Electrostatic Contribution (%)Pauli Repulsion (%)Orbital Interaction (%)Dispersion Contribution (%)
N-H···F-15.245-30205
C-H···F-2.555-251010

Source: Adapted from computational studies on p-nitroaniline. mdpi.com

The interplay of these interactions results in a complex three-dimensional hydrogen bonding network that stabilizes the crystal structure. The specific geometry of this network, including bond lengths and angles, can be accurately predicted through computational modeling, providing valuable insights prior to or in conjunction with experimental crystallographic analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energy barriers, which provides a quantitative understanding of reaction kinetics and selectivity. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

For this compound, electrophilic aromatic substitution is a key reaction class. The regioselectivity of such reactions is governed by the electronic effects of the existing substituents—the activating amino group and the deactivating nitro group—as well as the steric hindrance imposed by the tert-butyl group. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director.

DFT calculations can be used to model the reaction pathway for electrophilic attack at each possible position on the aromatic ring. By calculating the free energy of the transition states leading to the different possible intermediates (sigma complexes), the most likely products can be predicted. nih.govxmu.edu.cn For this compound, the amino group directs electrophiles to positions 4 and 6, while the nitro group directs to position 2.

Attack at C4: Favored by the amino group.

Attack at C6: Favored by the amino group, but may be sterically hindered by the adjacent tert-butyl group.

Attack at C2: Directed by the nitro group, but electronically disfavored by the amino group and sterically hindered by the tert-butyl group.

Computational models would likely predict that electrophilic attack at the C4 position is the most favorable pathway due to the strong activating and directing effect of the amino group and the absence of significant steric hindrance at this position.

Reduction of the Nitro Group:

The conversion of the nitro group to an amine is another fundamental reaction. Computational studies on the reduction of nitrobenzene over a platinum catalyst have detailed a multi-step mechanism involving sequential hydrogenation and deoxygenation steps. lboro.ac.uk This mechanism is expected to be analogous for this compound.

Table 2: Representative Calculated Activation Barriers for the Reduction of a Nitro Group on a Pt(111) Surface This table is based on data for the reduction of nitrobenzene and is representative of the types of steps and energies involved for this compound.

Elementary Reaction StepDescriptionCalculated Activation Barrier (eV)
C₆H₅NO₂* → C₆H₅NOOHFirst H-induced N-O bond activation0.46
C₆H₅N(OH)₂ → C₆H₅NOHFirst N-O bond dissociation0.75
C₆H₅NHOH → C₆H₅NHSecond N-O bond dissociation0.65
C₆H₅NH → C₆H₅NH₂*Final hydrogenation step0.58

Source: Adapted from DFT studies on nitrobenzene reduction. lboro.ac.uk

These computational models not only elucidate the lowest energy reaction pathway but can also explore alternative mechanisms, such as intramolecular rearrangements. For instance, studies on protonated N-alkyl-2-nitroanilines have computationally uncovered unusual intramolecular oxidation reactions where an oxygen atom from the nitro group is transferred to the alkyl chain. nih.gov Such detailed mechanistic insights are often challenging to obtain through experimental means alone, highlighting the indispensable role of computational chemistry in modern chemical research.

Applications in Advanced Materials Science Research

Development of Functionalized Materials

The synthesis of functionalized materials often relies on molecular building blocks that can impart specific characteristics to a larger system, such as a polymer or a crystalline solid. The bifunctionality of 2-tert-butyl-5-nitroaniline—its potential for polymerization or grafting via the amino group and the physical property modulation by its substituent groups—positions it as a candidate for developing advanced materials.

The incorporation of bulky, rigid groups into polymer backbones is a well-established strategy for enhancing thermal and mechanical stability. The tert-butyl group, with its significant volume, can increase the glass transition temperature (Tg) of a polymer by restricting the rotational freedom of the polymer chains. This leads to a more rigid and thermally stable material. researchgate.net

Research on various polymers has demonstrated that tert-butyl moieties contribute to improved hydrophobicity and thermal stability. polysciences.com For instance, 2-(tert-Butylamino)ethyl methacrylate (B99206) is utilized in copolymers to improve these properties in applications ranging from coatings to biomedical devices. polysciences.com Similarly, the integration of this compound, either as a comonomer or an additive, into polymer systems like polyimides or polybenzoxazines could theoretically yield materials with higher thermal degradation thresholds and enhanced mechanical strength. researchgate.net

Table 1: Potential Effects of Integrating this compound into Polymers

Property Expected Influence Rationale
Thermal Stability Increase The bulky tert-butyl group restricts polymer chain mobility, raising the energy required for thermal degradation.
Mechanical Strength Increase Reduced chain flexibility can lead to a more rigid material with a higher modulus.
Solubility Modification The tert-butyl group can enhance solubility in nonpolar organic solvents while the polar nitroaniline part affects solubility in polar media.

| Hydrophobicity | Increase | The large aliphatic tert-butyl group would increase the hydrophobic character of the polymer surface. polysciences.com |

The nitroaniline scaffold is a classic example of a donor-acceptor (D-A) system, where the amino group (–NH2) acts as an electron donor and the nitro group (–NO2) as an electron acceptor. This intramolecular charge transfer (ICT) characteristic is fundamental to creating materials with specific optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) or as dyes. researchgate.netacs.org

The synthesis of complex functional molecules often starts from building blocks containing these D-A features. For example, derivatives of 2-tert-butylpyrene (B8442629) are used to construct highly fluorescent materials where the tert-butyl group helps to inhibit π-π stacking, thus preserving emission efficiency in the solid state. acs.org Similarly, this compound could serve as a precursor for more complex dyes or functional monomers. The amino group provides a reactive site for further chemical modification, allowing it to be integrated into larger conjugated systems or polymer backbones, while the push-pull nature of the nitroaniline core would influence the electronic and optical properties of the final material. google.com

Integration into Polymer Matrices for Enhanced Thermal and Mechanical Stability

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and frequency conversion. The primary requirement for a second-order NLO molecule (a chromophore) is a non-centrosymmetric structure with a significant difference between its ground-state and excited-state dipole moments, which is often achieved with a D-A push-pull structure.

Para-nitroaniline (p-NA) is a prototypical NLO chromophore and is often used as a reference standard in NLO studies. researchgate.net Its D-A structure leads to a large molecular first hyperpolarizability (β), which is the microscopic measure of second-order NLO activity. researchgate.net A key strategy in modern NLO material design is to modify this basic structure to enhance β, improve thermal stability, and ensure processability.

This compound represents such a modification. The amino and nitro groups provide the necessary push-pull character. The bulky tert-butyl group at the ortho-position to the amine can play a crucial role by:

Preventing Aggregation: Steric hindrance from the tert-butyl group can inhibit the formation of centrosymmetric crystal structures, a common issue that cancels out the NLO effect in the bulk material.

Enhancing Solubility: The group can improve the solubility of the chromophore in polymer matrices, allowing for the creation of guest-host NLO polymers.

Modifying Electronic Properties: The placement of substituents alters the electronic distribution and energy levels of the molecule, which can tune the NLO response. jcsp.org.pk

The synthesis of new NLO chromophores often involves using functionalized heterocycles like benzimidazole (B57391) or thiophene (B33073) as part of the conjugated system to improve performance and stability. researchgate.net The amino group of this compound could be readily used to link it to such heterocyclic systems, making it a versatile precursor in the synthesis of advanced NLO materials. google.com

The evaluation of NLO materials is a two-pronged approach involving theoretical prediction and experimental validation. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting NLO properties. jcsp.org.pknih.gov These methods can calculate the key parameters like the dipole moment (μ) and the first hyperpolarizability (β) of a designed molecule before synthesis is undertaken. nih.gov

While no specific computational studies for this compound were identified, the properties can be inferred by comparison with p-nitroaniline. The substitution pattern in this compound would alter the geometry and electronic structure, which would be expected to change the magnitude and tensor components of β. Experimental techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) are then used to measure the NLO response of the synthesized compounds and validate the computational predictions.

Table 2: Comparison of NLO Properties: p-Nitroaniline vs. Predicted Effects for this compound

Compound Structure First Hyperpolarizability (β) Key Features and Predicted Effects
p-Nitroaniline (p-NA) Aromatic ring with para-substituted -NH2 and -NO2 groups ~34.5 x 10⁻³⁰ esu (experimental, varies with conditions) Prototypical push-pull system; strong intramolecular charge transfer along the molecular axis. Often limited by aggregation. researchgate.net

| This compound | Aromatic ring with -NH2 (pos 1), -tert-butyl (pos 2), -NO2 (pos 5) | Not experimentally determined. | Push-pull system is not linear, potentially activating off-diagonal tensor components of β. The ortho-tert-butyl group may cause twisting, affecting conjugation but improving processability and preventing aggregation. jcsp.org.pk |

Design and Synthesis of NLO Chromophores and Metal Complexes

Chemosensors and Sensing Applications

Chemosensors are molecules designed to detect specific analytes through a measurable response, such as a change in color or fluorescence. The detection of nitroaromatic compounds is of significant environmental and security interest, and many sensors have been developed for this purpose. researchgate.networktribe.comresearchgate.net

While this compound could be an analyte for such sensors, it also holds potential as a building block for synthesizing new sensor molecules. The development of fluorescent chemosensors often involves the synthesis of complex molecules where a receptor unit is covalently linked to a fluorophore. preprints.org

The structure of this compound offers two key features for this application:

The Amino Group: This group can serve as a reactive handle for attaching the molecule to a fluorescent platform, such as a pyrene (B120774), coumarin, or Bodipy dye. researchgate.netpreprints.org It can also act as a hydrogen-bond donor or a basic site, which could be the basis for the sensing interaction itself.

The Nitroaromatic System: The electron-deficient nitroaromatic ring can participate in photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET) processes, which are common mechanisms for fluorescence quenching or enhancement upon binding an analyte. researchgate.net

For example, a new chemosensor could be synthesized by reacting the amino group of this compound with a fluorophore containing a reactive aldehyde or carboxylic acid. The resulting molecule could then exhibit selective binding to specific metal ions or anions, with the binding event being signaled by a change in the fluorescence of the attached dye.

Photophysical Property Modulation for Enhanced Sensing Performance

Role in Medicinal Chemistry and Pharmaceutical Research

As a Key Synthetic Intermediate for Drug Candidates

The primary value of 2-tert-butyl-5-nitroaniline in pharmaceutical research lies in its function as a versatile synthetic intermediate. It provides a foundational structure that can be chemically modified to produce a wide array of molecules with therapeutic potential.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Prodrugs

A prominent example of this compound's role is in the synthesis of Ivacaftor (VX-770), an active pharmaceutical ingredient used for the treatment of cystic fibrosis. acs.orgresearchgate.net In the development of this drug, this compound serves as a key precursor. acs.orgacs.org It is used to construct the N-(2,4-di-tert-butyl-5-hydroxyphenyl) portion of the final API. researchgate.net The synthesis involves the nitration of 2-tert-butyl aniline (B41778) to yield this compound, which is then further elaborated through subsequent chemical transformations. acs.orgacs.orggoogle.com This application underscores its importance in creating high-value, complex APIs.

Development of Novel Therapeutic Agents Utilizing the Aniline Scaffold

The substituted aniline scaffold, of which this compound is a prime example, is a recurring motif in the development of novel drugs. The specific arrangement of substituents on the aniline ring is crucial for achieving desired biological activity and pharmacological properties. For instance, related structures like 2-ethyl-5-nitroaniline (B1661927) are used as starting materials in the synthesis of other therapeutic agents, such as the cancer drug pazopanib. taylorandfrancis.com The strategic placement of alkyl and nitro groups on the aniline ring allows medicinal chemists to fine-tune molecular interactions with biological targets, leading to the development of new classes of therapeutic agents.

Exploration of Biological Activities of this compound Derivatives

Derivatives originating from the this compound scaffold have been extensively studied for a range of biological activities, leading to the discovery of potent modulators of protein function and anti-infective agents.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Studies

The most significant therapeutic application stemming from this compound derivatives is in the field of cystic fibrosis. researchgate.net This genetic disease is caused by mutations in the CFTR protein, an ion channel. google.com Small molecules known as potentiators can increase the channel's opening probability, restoring its function. acs.org

During the discovery of Ivacaftor, extensive structure-activity relationship (SAR) studies were conducted on derivatives. acs.org Starting from an initial screening hit, chemists synthesized a series of analogs to improve potency. acs.org The introduction of a tert-butyl group onto the aniline-derived portion of the molecule was a critical step in this optimization process. acs.org The research culminated in the identification of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor, VX-770), a highly potent and orally bioavailable CFTR potentiator. acs.orgresearchgate.net This compound demonstrated significant activity in both cellular assays and human bronchial epithelial (HBE) cells from cystic fibrosis patients. acs.org

Table 1: In Vitro Potency of Key Phenol (B47542) Derivatives in CFTR Potentiation acs.org
CompoundR GroupEC50 (nM)
45H3 ± 2
46F2 ± 1
47CF33 ± 1
48 (Ivacaftor)tBu3 ± 1

Enzyme Inhibition and Receptor Binding Investigations

The structural motifs derived from or related to this compound have also been explored for their ability to interact with other biological targets, including enzymes and nuclear receptors.

Enzyme Inhibition: In the search for new cancer therapies, a series of quinazoline (B50416) analogues were synthesized as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. tandfonline.com The synthesis utilized a related starting material, 2-(aminomethyl)-5-nitroaniline, derived from 2-amino-4-nitro-benzoic acid. tandfonline.com The resulting compounds showed potent inhibitory activity against the FLT3 enzyme, with the most potent analog exhibiting an IC50 of 106 nM. tandfonline.com This highlights the utility of the substituted nitroaniline core in designing specific enzyme inhibitors.

Table 2: FLT3 Inhibitory Activity of Selected Quinazoline Analogues tandfonline.com
CompoundStructure/SubstituentFLT3 IC50 (nM)
7b2-(3-(piperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazoline116
7c2-(3-(morpholinomethyl)phenyl)quinazoline295
7d2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazoline106

Receptor Binding Investigations: The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that regulates the metabolism of foreign substances. Research into PXR modulators has shown that the precise placement of a tert-butyl group on a phenyl ring is critical for activity. nih.gov In one study, repositioning a tert-butyl group to the 3-position of an aniline-based scaffold resulted in a compound with significantly improved binding affinity and potent inverse agonist and antagonist activities. nih.gov While not using this compound directly, this work demonstrates the importance of the 3-tert-butyl aniline structural element for effective receptor binding, a feature accessible from the 2-tert-butyl aniline core.

Table 3: Activity of PXR Modulators nih.gov
CompoundKey Structural FeatureBinding IC50 (µM)Inverse Agonist IC50 (µM)
14-tert-butylphenyl> 10> 10
23-tert-butylphenyl0.650.48
143,5-di-tert-butylphenyl0.210.019

Anti-infective Properties (e.g., Antimalarial, Anti-leishmanial, Antimicrobial)

Derivatives incorporating a 2-tert-butyl quinoline (B57606) core, which can be synthesized from precursors related to this compound, have shown significant promise as anti-infective agents.

Antimalarial Activity: A series of 8-quinolinamine analogues featuring a 2-tert-butyl group were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. chalcogen.ro These compounds were designed as analogues of the known antimalarial drug primaquine. chalcogen.ro Several of the synthesized derivatives exhibited curative antimalarial effects and were found to be less toxic than primaquine. chalcogen.ro Further research expanded on this by creating a library of 8-quinolinamines with a 2-tert-butyl group and evaluating them against drug-sensitive (D6) and drug-resistant (W2) strains of P. falciparum. acs.org Many of these compounds displayed potent in vitro antimalarial activity. acs.org

Anti-leishmanial and Antimicrobial Activity: The same library of 2-tert-butyl-8-quinolinamine derivatives was also tested for broader anti-infective properties. acs.org These studies revealed that the compounds possessed significant antileishmanial activity against Leishmania donovani promastigotes and also showed antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as broad-spectrum anti-infectives. acs.org

Table 4: Anti-infective Activity of a Key 2-tert-butyl-8-quinolinamine Derivative (Compound 46) acs.org
Target OrganismStrainActivity (IC50)
Plasmodium falciparumD6 (drug-sensitive)20 ng/mL
Plasmodium falciparumW2 (drug-resistant)22 ng/mL
Leishmania donovaniPromastigote1.9 µg/mL

Elucidation of Structure-Activity Relationships (SAR) in Drug Discovery Programs

The strategic modification of the this compound scaffold has been instrumental in the elucidation of structure-activity relationships (SAR) for various therapeutic targets. SAR studies, a cornerstone of medicinal chemistry, systematically alter the chemical structure of a lead compound to understand how these changes influence its biological activity. This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates.

A prominent example of the utility of this compound as a starting material is in the discovery of potent potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), the protein implicated in cystic fibrosis. acs.orgacs.orgresearchgate.net In the development of the FDA-approved drug Ivacaftor (VX-770), extensive SAR studies were conducted on a series of quinolinone-3-carboxamides, for which this compound served as a key building block for a portion of the final molecule. acs.orgacs.orgresearchgate.net

Initial high-throughput screening identified a quinolinone-3-carboxamide (Compound 1) as a novel CFTR potentiator. acs.orgacs.org To explore the SAR, the amine component of the molecule was extensively modified. While this compound itself was not the final pharmacophore, the exploration of related aniline and bioisosteric replacements provided critical insights.

For instance, early modifications focused on substituting the aniline moiety. The exploration of various substituted anilines revealed that the nature and position of the substituents had a profound impact on the potentiator activity. Moving from a simple aniline to more complex heterocyclic systems, such as indoles, led to a significant enhancement in potency. The 6-indolyl derivative (Compound 16) demonstrated a 20-fold improvement in potency over the initial hit. acs.orgacs.org

Further SAR studies on the indole (B1671886) ring, a bioisosteric replacement for the original aniline group, revealed key structural requirements for activity.

Key Findings from SAR Studies on Indole Analogs:

Substitution on the Indole Ring: The introduction of alkyl groups at positions 3 and 5 of the indole ring led to notable increases in potency. A 3-tert-butyl or a 5-tert-butyl substitution resulted in a 10-fold enhancement in activity compared to the unsubstituted indole analog. acs.orgacs.org A 5-ethyl group also provided a 5-fold increase in potency. acs.orgacs.org

Indole NH Group: The indole NH was found to be crucial for activity, suggesting it forms a key hydrogen bond interaction with the target protein. acs.org

Ring-Opened Analogs: Exploration of ring-opened analogs of the related indoline (B122111) structure helped to further refine the understanding of the spatial and electronic requirements for activity. acs.orgacs.org

A significant breakthrough in this drug discovery program came with the replacement of the indole moiety with a phenol group, another bioisosteric substitution. This led to a dramatic 40-fold increase in activity. acs.org The exceptional potency of the phenolic analog was attributed to a combination of factors, including a favorable flat conformation stabilized by an intramolecular hydrogen bond, hydrophobic interactions from the tert-butyl group, and the hydrogen bond-donating capability of the phenol. acs.org

The SAR was further refined by exploring substituents on this new phenolic ring. The introduction of a second tert-butyl group at the para position of the phenol, leading to a 2,4-di-tert-butyl-5-hydroxyphenyl moiety, maintained high potency and ultimately led to the identification of Ivacaftor. acs.orgacs.org

The following interactive data table summarizes the structure-activity relationships of key analogs developed during the optimization of the CFTR potentiator, showcasing the impact of modifications on the aniline-derived portion of the molecule.

CompoundR Group ModificationEC50 (µM) in NIH-3T3 Cells Expressing F508del-CFTRFold Improvement over Compound 1 (EC50 ≈ 2 µM)
1 Initial Hit (complex aniline derivative)~2-
16 6-Indolyl0.120
27 3-Ethyl Indole0.120
28 3-tert-Butyl Indole0.009222
29 5-Ethyl Indole0.020100
30 5-tert-Butyl Indole0.011182
45 3-Phenol-4-tert-butyl0.005400
48 (Ivacaftor) 2,4-di-tert-butyl-5-hydroxyphenylPotent (specific EC50 not provided in this format)Significant

Data synthesized from the Journal of Medicinal Chemistry, 2014. acs.orgacs.org

While the direct SAR of this compound derivatives is most extensively documented in the context of CFTR modulators, the principles of modifying the nitroaniline scaffold are applicable to other therapeutic areas. For example, in the development of antiplasmodial agents, modifications to the aniline portion of 2-phenoxybenzamides, including the introduction of substituents and the variation of their size, have been shown to be critical for activity and cytotoxicity. mdpi.com Similarly, SAR studies on other nitroaniline-containing scaffolds have been crucial in optimizing their activity as anticancer and antimicrobial agents. nih.govwhiterose.ac.uk

These examples underscore the importance of systematic SAR studies, often initiated from versatile chemical building blocks like this compound, in the complex process of drug discovery and development.

Contribution to Agrochemical Research and Environmental Considerations

Precursor for Advanced Agrochemical Compounds

Substituted anilines, particularly nitroanilines, are crucial intermediates in the chemical industry for producing a wide range of products, including pharmaceuticals, dyes, and importantly, agrochemicals. rsc.orgresearchgate.net The presence of reactive functional groups—the amino and nitro groups—on the aromatic ring allows for diverse chemical modifications, making compounds like 2-tert-butyl-5-nitroaniline valuable starting materials for creating more complex molecules with desired biological activities. researchgate.net

The dinitroaniline class of herbicides represents a major group of agrochemicals used for pre-emergence control of annual grasses and some broadleaf weeds. nih.govgoogle.com These herbicides, such as trifluralin (B1683247) and pendimethalin, function by inhibiting root and shoot growth. nih.govfrontiersin.org Research has shown that the specific substituents on the aniline (B41778) ring significantly influence the herbicidal activity and crop selectivity. google.com

The introduction of a branched-chain butyl substituent, specifically a tert-butyl group, in the para-position of 2,6-dinitroaniline (B188716) has been found to produce compounds with unusually high herbicidal activity and good selectivity for various crops. google.com For instance, the compound 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline demonstrated unique selective herbicidal properties. google.com While direct synthesis of commercial herbicides from this compound is not widely documented, its structural motifs are present in related, highly active molecules. It serves as a key building block, or intermediate, for synthesizing new chemical entities. sci-hub.se Researchers can modify the amino group or the aromatic ring of this compound to generate libraries of novel compounds for screening. For example, reactions can be designed to create derivatives with enhanced fungicidal or insecticidal properties. researchgate.netorientjchem.org The synthesis of novel N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives has shown that substitution patterns, including nitro groups, are strongly associated with larvicidal activities.

The general synthetic utility of nitroanilines for creating agrochemicals is well-established, with the nitro group being a versatile functional group that can be transformed into other moieties to fine-tune the biological and physical properties of the final product. rsc.org

Environmental Fate and Transport Research

When a compound is considered for widespread agricultural use, understanding its environmental behavior is critical. Research into the environmental fate of substituted anilines, especially dinitroanilines, provides a framework for predicting the behavior of this compound.

The degradation of dinitroaniline herbicides in the environment is primarily a biological process, with soil microorganisms, particularly fungi, playing a major role. cambridge.org The persistence of these compounds is influenced by soil type, temperature, and moisture, with degradation proceeding faster under warmer, moist, and anaerobic conditions compared to cool, dry, and aerobic conditions. nih.govcambridge.org

Key degradation pathways for dinitroaniline herbicides include:

Nitro Group Reduction: One or both of the nitro groups are reduced to amino groups. This is often a primary step in the microbial degradation cascade. researchgate.net

N-Dealkylation: The alkyl groups attached to the amino nitrogen are sequentially removed. researchgate.net For example, a major soil metabolite of the herbicide Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline) is its dealkylated derivative, 4-tertiary butyl-2,6-dinitroaniline. epa.gov

Oxidative Degradation: In some cases, metabolic resistance in weeds has been linked to the oxidative degradation of alkyl groups on the benzene (B151609) ring. frontiersin.orgnih.gov

While hydrolysis is not a major degradation pathway for many dinitroanilines, photodecomposition can occur when the chemicals are on the soil surface or in aqueous solutions. cambridge.orgnih.gov For this compound, one could predict a degradation pathway initiated by the reduction of the nitro group, followed by further transformations of the resulting aminophenylenediamine structure.

Table 1: Common Degradation Pathways for Structurally Related Dinitroaniline Herbicides

Degradation Process Description Resulting Products Primary Driver
Nitroreduction The conversion of a nitro group (-NO₂) to an amino group (-NH₂). This can happen sequentially for dinitro compounds. Amino or diamino derivatives Microbial (anaerobic/aerobic)
N-Dealkylation Removal of alkyl substituents from the primary or secondary amino group. Dealkylated anilines Microbial
Oxidation Hydroxylation or oxidation of ring substituents (e.g., methyl groups). Hydroxylated metabolites Microbial (e.g., P450 enzymes)

| Photodecomposition | Degradation caused by exposure to sunlight, primarily in water or on soil surfaces. | Various smaller molecules | UV Light |

The environmental persistence and mobility of a pesticide determine its potential to remain in the soil, leach into groundwater, or move to other environmental compartments. Dinitroaniline herbicides are characterized by low water solubility, high volatility, and strong adsorption to soil particles. nih.govnih.gov

Persistence: The half-life of dinitroanilines in soil can vary widely. Under aerobic conditions, half-lives can range from 19 to 132 days, while under anaerobic conditions, they are shorter, ranging from 7 to 27 days. cambridge.org The persistence of these residues can have an impact on soil microbial communities. nih.gov

Mobility and Transport: Dinitroanilines are generally considered immobile in soil. cambridge.org They bind strongly to soil organic matter and clay particles, which limits their potential for leaching into groundwater. cambridge.orgmdpi.com The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil, is high for this class of compounds. cambridge.org However, due to their volatility, significant losses can occur from the soil surface, especially under warm and moist conditions. cambridge.orgnih.gov This vapor-phase movement can be a primary route of exposure for germinating seedlings. nih.gov Therefore, particle-bound transport via soil erosion and runoff could be a relevant pathway for movement into aquatic systems.

Table 2: Representative Environmental Fate Parameters for Dinitroaniline Herbicides

Parameter Typical Value Range Interpretation & Significance
Soil Half-Life (Aerobic) 19 - 132 days cambridge.org Moderately persistent in soil under aerobic conditions.
Soil Half-Life (Anaerobic) 7 - 27 days cambridge.org Faster degradation in saturated or flooded soils.
Soil Sorption Coefficient (Koc) 80 - 471,000 mL/g cambridge.org Strong binding to soil organic matter, indicating low mobility and leaching potential.
Vapor Pressure (@ 25°C) High (e.g., >50 x 10⁻⁶ mm Hg) cambridge.org Potential for significant loss from soil via volatilization.

| Water Solubility | Low (e.g., <1 mg/L) nih.gov | Limited movement with water through the soil profile. |

Studies on Degradation Pathways (e.g., Hydrolysis, Biodegradation)

Sustainable Chemistry Approaches in Agrochemical Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to reduce environmental impact, improve safety, and enhance efficiency. imist.manih.gov These principles are highly relevant to the synthesis and derivatization of intermediates like this compound.

Traditional methods for synthesizing nitroanilines and their derivatives can involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.orgimist.ma Sustainable chemistry offers alternative strategies:

Catalysis: The use of catalysts, including biocatalysts and metal catalysts, can enable reactions under milder conditions, reduce energy consumption, and improve selectivity, thereby minimizing byproducts. researchgate.netresearchgate.net For example, immobilized nitroreductase enzymes can be used for the selective reduction of nitro groups to amines in aqueous solutions, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts like palladium or platinum. acs.org

Safer Solvents and Reaction Conditions: A core principle of green chemistry is minimizing or eliminating the use of hazardous solvents. nih.gov Research focuses on using water as a solvent, employing solvent-free reaction conditions, or using greener alternatives like ionic liquids or deep eutectic solvents. imist.maresearchgate.netrsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy usage, often without the need for a solvent. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. imist.manih.gov This involves choosing reactions like cycloadditions or developing catalytic cycles that are highly efficient. imist.ma

Use of Renewable Feedstocks: While many starting materials are derived from petrochemicals, research is exploring the use of renewable biomass to create chemical building blocks, which can then be used to synthesize complex molecules like agrochemicals. nih.gov

By applying these green chemistry approaches, the synthesis of novel pesticides and herbicides from precursors such as this compound can be made more environmentally and economically sustainable. acs.orgrsc.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
4-tert-butyl-N-sec-butyl-2,6-dinitroaniline
4-tertiary butyl-2,6-dinitroaniline
Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline)
Pendimethalin

Future Directions and Emerging Research Avenues for 2 Tert Butyl 5 Nitroaniline

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic routes for nitroanilines often involve multi-step processes and harsh reaction conditions. google.com The future of 2-tert-butyl-5-nitroaniline synthesis lies in the adoption of more sustainable and efficient methodologies that offer higher yields, better selectivity, and a reduced environmental footprint. acs.org

Flow Chemistry: Continuous flow reactors are revolutionizing chemical synthesis by offering superior control over reaction parameters like temperature and time, leading to enhanced safety, higher purity, and increased yields. google.com This technology is particularly advantageous for nitration reactions, which are often highly exothermic. google.com The synthesis of substituted nitroanilines, such as 4-methoxy-2-nitroaniline, has been successfully demonstrated using continuous flow reactors, achieving high selectivity and minimizing by-product formation. google.com Applying flow chemistry to the synthesis of this compound could streamline its production, making it more economical and scalable. researchgate.netmdpi.com For instance, a continuous-flow strategy for the amination of 4-chloronitrobenzene has achieved yields over 91%. researchgate.net Similarly, in-situ oxidation of anilines to nitrosobenzenes followed by coupling reactions in a telescoped flow system has been developed, showcasing the modularity of this approach. chemrxiv.org

Biocatalysis: Enzymes offer an environmentally friendly alternative to traditional chemical catalysts, operating under mild conditions with high selectivity. acs.org Nitroreductases (NRs) are a class of enzymes capable of reducing nitroaromatic compounds to their corresponding arylamines. researchgate.net Research is exploring the use of these enzymes, such as those from Bacillus tequilensis, for the sustainable production of arylamines, which are key building blocks for pharmaceuticals and dyes. researchgate.net While typically used for reduction, biocatalytic systems are also being investigated for nitration reactions. acs.org The combined action of a metal and a biocatalyst in a flow system has been shown to convert nitroaromatic compounds to aminophenols. rsc.org Furthermore, cofactor-free biocatalytic hydrogenation of nitro compounds to amines using hydrogenase enzymes represents a significant leap towards sustainable chemical manufacturing. chemrxiv.org

Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to initiate chemical reactions. mdpi.com It has been successfully applied to the synthesis of substituted anilines from aromatic nitro compounds via catalytic transfer hydrogenation. mdpi.com Mechanochemical polymerization of anilines to form conducting polymers like polyaniline (PANI) has also been extensively studied, demonstrating a rapid, solvent-free alternative to solution-based methods. mdpi.comnih.govresearchgate.net This technique could be adapted for the synthesis or derivatization of this compound, particularly for creating novel polymer composites. nih.gov

Advanced Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry provides powerful tools for predicting the properties of new molecules, thereby accelerating the discovery and design of novel derivatives of this compound with tailored functionalities.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, stability, and optical properties of nitroaniline derivatives. acs.orgresearchgate.net Studies on similar molecules like 2-methyl-4-nitroaniline (B30703) have used DFT to investigate linear and nonlinear optical (NLO) properties, revealing how substituent groups enhance optical response. researchgate.netacs.org Such computational analyses can predict how modifications to the this compound scaffold—for instance, by adding or altering substituent groups—would affect its properties for applications in materials science, such as NLO materials. e-journals.injournalirjpac.com These studies help in understanding the interplay of hydrogen bonding and aromatic interactions that dictate molecular packing and bulk properties. acs.org

Virtual Screening: This computational technique allows for the rapid assessment of large libraries of virtual compounds to identify candidates with desired properties. For this compound, virtual screening could be employed to design derivatives with enhanced affinity for specific targets in materials science or to discover molecules with optimized electronic properties for use in organic electronics. By creating a virtual library of derivatives with varied substituents at different positions on the aniline (B41778) ring, researchers can screen for properties like improved solubility, specific absorption wavelengths, or higher hyperpolarizability, guiding synthetic efforts toward the most promising candidates.

Integration into Multidisciplinary Research Fields

The unique structure of this compound, featuring a bulky tert-butyl group and an electron-withdrawing nitro group, makes it an attractive building block for creating complex, functional materials in emerging scientific fields.

Supramolecular Chemistry: This field focuses on systems composed of multiple molecules held together by non-covalent interactions. The amino and nitro groups of this compound can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules into well-defined architectures. sci-hub.se Research on other nitroanilines has shown their ability to form ordered structures through such interactions. tandfonline.com By designing complementary molecules, this compound could be used as a key component in the self-assembly of functional supramolecular systems, such as liquid crystals or molecular sensors. acs.org

Nanotechnology: The chemical functionalization of nanomaterials is crucial for tailoring their properties for specific applications. Nitroaniline derivatives have been used to functionalize carbon nanotubes (CNTs) via diazonium chemistry, modifying their electronic properties and processability. Similarly, this compound could be grafted onto the surface of CNTs, graphene, or other nanoparticles to create hybrid materials. nih.govresearchgate.net For example, p-nitroaniline has been used as a precursor to create N-doped graphenelike nanostructures. nih.govresearchgate.net Such functionalized nanomaterials could find use in sensors, catalysts, or as fillers to create high-performance polymer nanocomposites. nih.gov The self-assembly of copolymers can also yield nanoparticles loaded with compounds like p-nitroaniline for various applications. mdpi.com

Development of Highly Specialized and Niche Applications

Beyond its role as an intermediate, future research will likely uncover highly specialized applications for this compound and its derivatives, leveraging its unique combination of functional groups.

Advanced Dyes and Pigments: Substituted nitroanilines are important intermediates for dyes and pigments. google.comindustryarc.comnih.govchemiis.com The specific substitution pattern of this compound influences its color and properties, making it a candidate for developing specialty dyes. This could include dyes for high-performance textiles, advanced imaging applications, or as chromogenic reporters in analytical chemistry. mdpi.comgoogle.com For example, derivatives are used in hair dyeing agents. google.com

Functional Polymers: Aniline derivatives can be polymerized to create conducting polymers. mdpi.com The presence of the tert-butyl and nitro groups on the this compound monomer unit would impart specific properties to the resulting polymer, such as altered solubility, processability, and electronic characteristics. These functional polymers could be investigated for use in organic electronics, anti-corrosion coatings, or as components in sensors.

Materials for Nonlinear Optics (NLO): "Push-pull" molecules, which contain both electron-donating (amino) and electron-withdrawing (nitro) groups connected by a conjugated system, are known to exhibit significant NLO properties. e-journals.in The structure of this compound fits this profile. Theoretical studies on similar nitroanilines confirm their potential for NLO applications. researchgate.netacs.org Future research could focus on synthesizing and characterizing single crystals or polymer films containing this compound derivatives to develop new materials for optical switching and frequency conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-5-nitroaniline, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via sequential alkylation and nitration of aniline derivatives. For example, tert-butyl groups are typically introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by nitration with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Substitution reactions using chloro precursors (e.g., 5-chloro-2-nitroaniline derivatives) with tert-butylating agents may also be viable, as demonstrated in analogous systems . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to minimize side reactions like oxidation or decomposition.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (singlet at ~1.3 ppm for ¹H; 28–35 ppm for ¹³C) and nitro group positioning (aromatic proton splitting patterns).
  • IR : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-H stretches (~3400 cm⁻¹) validate functional groups.
  • HPLC-MS : Ensures purity and molecular ion identification (e.g., [M+H]⁺ at m/z 223.2 for C₁₀H₁₃N₂O₂).
    Comparative data from structurally similar compounds (e.g., 2-chloro-4-tert-butyl-6-nitroaniline) can resolve ambiguities in peak assignments .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?

  • Answer : The tert-butyl group enhances steric protection of the aromatic ring, reducing electrophilic substitution at the ortho/para positions. This stabilizes the nitroaniline core against thermal degradation and oxidation, as observed in analogs like 2-tert-butyl-5-chloroaniline (liquid at room temperature, stable under inert storage) . However, steric hindrance may limit solubility in polar solvents, necessitating use of DMF or THF for reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during nitration of tert-butyl-substituted anilines?

  • Answer : Regioselectivity conflicts (e.g., meta vs. para nitration) often arise from competing electronic (nitro group directing effects) and steric (tert-butyl bulk) factors. Computational modeling (DFT studies) can predict preferential sites by analyzing charge distribution and transition-state energies. Experimentally, isotopic labeling or competitive reactions with analogs (e.g., 5-nitro-2-(trifluoromethoxy)aniline) provide empirical validation . Statistical analysis of reaction outcomes under varied conditions (temperature, solvent polarity) further clarifies dominant mechanisms.

Q. What methodologies are suitable for analyzing the compound’s potential as a pharmacophore in drug discovery?

  • Answer :

  • In silico docking : Screen against target proteins (e.g., kinases, GPCRs) to assess binding affinity.
  • In vitro assays : Evaluate bioactivity in cell-based models (e.g., cytotoxicity, enzyme inhibition) using derivatives with modified substituents (e.g., replacing nitro with cyano groups).
  • Metabolic stability : Use microsomal assays (e.g., liver microsomes) to predict pharmacokinetics, noting the tert-butyl group’s potential to slow oxidative metabolism.
    Reference studies on nitroaniline derivatives in medicinal chemistry (e.g., antitumor or antimicrobial agents) for benchmarking .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically addressed?

  • Answer :

  • Batch comparison : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-nitrated isomers or tert-butyl cleavage products).
  • Reference standards : Compare with well-characterized analogs like 4-tert-butyl-2-chloro-6-nitroaniline, where spectral libraries are available .

Data Contradiction Analysis

Q. What strategies mitigate discrepancies in reported reaction yields for tert-butyl-nitroaniline derivatives?

  • Answer : Yield variations often stem from differences in:

  • Catalyst purity : Trace metals in AlCl₃ can alter Friedel-Crafts efficiency.
  • Nitration protocols : Excess HNO₃ increases di-nitration byproducts.
    Standardizing protocols (e.g., slow reagent addition, strict temperature control) and reporting detailed reaction logs (e.g., humidity, solvent grade) improve reproducibility. Data from EPA DSSTox or CAS Common Chemistry entries for related compounds provide benchmarks .

Methodological Recommendations

Q. What experimental designs are optimal for studying the compound’s photodegradation?

  • Answer :

  • UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure.
  • LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine).
  • Quantum yield calculations : Use actinometry to quantify photoreactivity.
    Comparative studies with halogenated analogs (e.g., 2-chloro-4-tert-butyl-6-nitroaniline) reveal substituent-specific degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.